N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-22-10-14(13-4-2-3-5-16(13)22)17(23)9-20-19(24)12-6-7-15-18(8-12)25-11-21-15/h2-8,10-11,17,23H,9H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRJQIVGAVKLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzo[d]thiazole ring. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Benzo[d]thiazole Ring: This step often involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the indole and benzo[d]thiazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indole moiety linked to a benzo[d]thiazole structure, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, utilizing key reagents such as indole derivatives and thiazole compounds. The synthetic routes often optimize yield and purity through techniques like high-performance liquid chromatography (HPLC) and recrystallization.
The biological activities of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide are diverse, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of indole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Indole derivatives are known to possess antibacterial and antifungal activities, making them promising candidates for combating resistant pathogens.
Antidiabetic Effects
Some studies suggest that compounds containing indole and thiazole moieties may exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.
Case Studies
Several case studies provide insights into the practical applications of this compound in research:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a related compound against estrogen receptor-positive breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability, indicating the compound's potential as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Activity
In vitro tests on derivatives of thiazole compounds showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess the antimicrobial efficacy, revealing that certain derivatives had potent activity against resistant strains .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole ring, used in medicinal chemistry.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its combined indole and benzo[d]thiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that contains both indole and benzo[d]thiazole moieties, known for their significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
1. Structural Characteristics
The compound's structure features an indole ring, which is associated with various pharmacological properties, and a benzo[d]thiazole moiety that contributes to its biological activity. The presence of hydroxyl and carboxamide functional groups enhances its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Indole derivatives are known to exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. The compound has been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways.
- Antimicrobial Properties : Compounds containing the benzo[d]thiazole moiety have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
4. Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Studies :
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast (MDA-MB-231) and liver (HepG2). The results indicated a significant reduction in cell viability with IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting strong anticancer potential .
Antimicrobial Activity :
In vitro tests demonstrated that the compound exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL, indicating moderate antibacterial efficacy .
Antioxidant Properties :
The compound was also assessed for its antioxidant capacity using DPPH radical scavenging assays, showing notable activity that suggests it could be beneficial in managing oxidative stress-related diseases .
5. Conclusion
This compound exhibits a diverse range of biological activities, particularly in anticancer and antimicrobial domains. Its unique structural features contribute to its effectiveness against various diseases, making it a promising candidate for further research and development into therapeutic agents.
Q & A
Basic: What are the common synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves multi-step processes:
- Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to construct the benzo[d]thiazole core .
- Indole Integration : Coupling the 1-methylindole moiety via alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃) .
- Carboxamide Linkage : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by amide bond formation with the hydroxyethyl-indole intermediate .
Key catalysts include palladium or copper for cross-coupling reactions, while solvents like DMF or THF are optimized for yield and purity .
Basic: Which analytical techniques are critical for characterizing this compound?
- Structural Elucidation : X-ray crystallography determines bond lengths/angles, while ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- Purity Assessment : HPLC-MS ensures >95% purity, and FT-IR identifies functional groups (e.g., hydroxyl, carboxamide) .
- Thermal Stability : Differential scanning calorimetry (DSC) monitors decomposition temperatures .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Substituent Variation : Replace the 1-methylindole group with bulkier aryl rings (e.g., biphenyl) to enhance hydrophobic interactions with kinase active sites .
- Bioisosteric Replacement : Substitute the benzo[d]thiazole core with imidazothiazole to improve metabolic stability .
- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like Src/Abl kinases, guiding synthetic priorities .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Standardized Assays : Use identical cell lines (e.g., K562 leukemia cells) and protocols (e.g., MTT viability assays) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC₅₀ values .
- Target Validation : CRISPR knockout of suspected targets (e.g., kinases) confirms mechanism specificity .
Basic: What in vitro models assess its therapeutic potential?
- Anticancer Screening : NCI-60 panel tests cytotoxicity across diverse cancer cell lines .
- Kinase Inhibition : ELISA-based assays measure inhibition of Abl1 or Src kinases at varying ATP concentrations .
- Microbial Susceptibility : Broth microdilution assays determine MIC values against Gram-positive pathogens (e.g., S. aureus) .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Control : Optimize reaction stoichiometry and temperature to minimize dimerization of intermediates .
- Purification : Use preparative HPLC with C18 columns to isolate the target compound from polar impurities .
- Catalyst Recycling : Immobilized Pd catalysts reduce metal contamination in large batches .
Basic: How does its structure influence reactivity with biological targets?
- Hydrogen Bonding : The hydroxyl and carboxamide groups interact with kinase active sites (e.g., ATP-binding pockets) .
- Planarity : The benzo[d]thiazole-indole system facilitates π-π stacking with aromatic residues in enzymes .
- Steric Effects : The 1-methyl group on indole prevents metabolic oxidation at the C3 position .
Advanced: What computational methods predict target interactions?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
- ADMET Prediction : SwissADME evaluates bioavailability and toxicity risks early in development .
Advanced: How to design in vivo studies for pharmacokinetics and efficacy?
- Dosing Regimens : Administer orally (10–50 mg/kg) in xenograft models (e.g., murine K562 tumors) to assess tumor regression .
- Bioavailability : Use LC-MS/MS to measure plasma concentrations and calculate AUC₀–24 .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
Advanced: What modifications enhance selectivity for specific kinases?
- Selective Inhibitor Design : Introduce a fluorine atom at the benzo[d]thiazole 4-position to exploit hydrophobic pockets in Abl1 over Src .
- Allosteric Modulation : Attach a pyridine sulfonamide group to target non-catalytic kinase domains .
- Proteolysis Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade kinase targets selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
